molecular formula C7H10BNO2 B6333694 6-Ethylpyridine-3-boronic acid, 95% CAS No. 1001907-69-2

6-Ethylpyridine-3-boronic acid, 95%

Cat. No. B6333694
CAS RN: 1001907-69-2
M. Wt: 150.97 g/mol
InChI Key: LPXSVMTZVQACFE-UHFFFAOYSA-N
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Description

6-Ethylpyridine-3-boronic acid is a chemical compound with the CAS number 1001907-69-2 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of borinic acids, including 6-Ethylpyridine-3-boronic acid, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation of alkyl boronic esters is another method that has been reported .


Molecular Structure Analysis

The molecular weight of 6-Ethylpyridine-3-boronic acid is 151.08, and its molecular formula is C7H10BNO2 . Borinic acids can exist as a monomer, dimer, or cyclic trimer in solution or the solid state, depending on the substitution pattern of the R group .


Chemical Reactions Analysis

Borinic acids, including 6-Ethylpyridine-3-boronic acid, are used in cross-coupling reactions and catalysis . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . Boronic esters have been used as protective groups in carbohydrate chemistry for processes like acylation, silylation, and alkylation of glycoside-derived boronates .

Scientific Research Applications

Sensing Applications

(6-Ethylpyridin-3-yl)boronic acid: is utilized in various sensing applications due to its ability to form complexes with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is essential for the development of sensors that can detect the presence of these substances in homogeneous assays or heterogeneous detection environments.

Mechanism of Action

Target of Action

The primary target of (6-Ethylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

For instance, boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of complex organic molecules . .

Action Environment

The action of (6-Ethylpyridin-3-yl)boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and pH, can affect the efficacy of the reaction . Additionally, the stability of the compound can be influenced by factors such as light, heat, and moisture .

Safety and Hazards

6-Ethylpyridine-3-boronic acid is primarily used for research and development and is not advised for medicinal, household, or other uses . For safety information, it’s best to refer to the product’s Safety Data Sheet (SDS) .

Future Directions

Borinic acids, including 6-Ethylpyridine-3-boronic acid, have been used in various fields including cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future directions of this compound could involve further exploration of these applications and the development of new synthesis methods .

properties

IUPAC Name

(6-ethylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXSVMTZVQACFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737954
Record name (6-Ethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001907-69-2
Record name (6-Ethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500-mL 3-necked round-bottom flask (1 atm) purged and maintained with an inert atmosphere of nitrogen, was placed 5-bromo-2-ethylpyridine (3 g, 16.12 mmol, 1.00 equiv) and tetrahydrofuran (200 mL). To the resulting mixture was then added n-BuLi (8.4 mL, 2.5 M) dropwise with stirring at −78° C. The resulting solution was stirred for 30 min at −78° C. in an ethanol/N2 bath. To the resulting mixture was then added triethyl borate (4.7 g, 32.19 mmol, 2.00 equiv) dropwise with stirring at −78° C. The resulting solution was allowed to react, with stirring, overnight at room temperature. The reaction was then quenched by the addition of methanol (20 mL) and water (0.5 mL). The resulting mixture was then concentrated under vacuum. The resulting solution was diluted with methanol (10 mL). The resulting residue (10 mL) was purified by Flash-Prep-HPLC (reversed column) with the following conditions (IntelFlash-1): Column, C18 silica gel; mobile phase, A:water with trifluoroacetic acid (0.05%); B: MeCN=1/100 increasing to A:water with trifluoroacetic acid (0.05%); B: MeCN=20/100 within 25 min; Detector, UV 254 nm to yield of (6-ethylpyridin-3-yl)boronic acid as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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